molecular formula C2F4O3S B1294460 Acetyl fluoride, difluoro(fluorosulfonyl)- CAS No. 677-67-8

Acetyl fluoride, difluoro(fluorosulfonyl)-

Cat. No. B1294460
CAS RN: 677-67-8
M. Wt: 180.08 g/mol
InChI Key: YIHXQSQQJBEAKK-UHFFFAOYSA-N
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Description

Acetyl fluoride, difluoro(fluorosulfonyl)-, is a chemical compound that has been the subject of various studies due to its potential as a precursor for difluorocarbene and its derivatives. The compound is characterized by the presence of fluorine and sulfur atoms, which contribute to its unique chemical behavior and reactivity.

Synthesis Analysis

The synthesis of difluoromethyl ethers, which are derivatives of acetyl fluoride, difluoro(fluorosulfonyl)-, has been achieved using fluorosulfonyldifluoroacetic acid as a difluorocarbene precursor. This process involves the reaction of alcohols and phenols with fluorosulfonyldifluoroacetic acid in the presence of catalytic amounts of sodium sulfate or cuprous iodide under mild conditions in acetonitrile. The reaction is believed to proceed through the elimination of SO2, CO2, and F-, releasing CF2: which then inserts into O-H bonds to form ethers, with CF3H as a by-product .

Molecular Structure Analysis

The molecular structure of acetyl fluoride, difluoro(fluorosulfonyl)-, and its derivatives has been studied using high-resolution 19F and 13C NMR spectroscopy. These studies have provided insights into the complex spin-spin coupling of fluorine and carbon nuclei within the molecules. The specific features of this coupling have been characterized, and the mechanisms of 19F and 13C coupling have been interpreted, offering a deeper understanding of the molecular structure and behavior of these compounds .

Chemical Reactions Analysis

Acetyl fluoride, difluoro(fluorosulfonyl)-, has been used in the synthesis of FSO2CF2CF2OCF2I through two different routes. One route involves the direct reaction between ICF2I and the relevant salt FSO2CF2CF2O−K+, while the other route uses the reaction between FSO2CF2CF2O−K+ and difluorocarbene generated from acetyl fluoride, difluoro(fluorosulfonyl)-, in the presence of iodine. These reactions highlight the versatility of acetyl fluoride, difluoro(fluorosulfonyl)-, as a reagent in the synthesis of complex fluorinated compounds .

Physical and Chemical Properties Analysis

properties

IUPAC Name

2,2-difluoro-2-fluorosulfonylacetyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2F4O3S/c3-1(7)2(4,5)10(6,8)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHXQSQQJBEAKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)S(=O)(=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2F4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060981
Record name Difluoro(fluorosulphonyl)acetyl fluoride
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Molecular Weight

180.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Acetyl fluoride, 2,2-difluoro-2-(fluorosulfonyl)-
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Product Name

Acetyl fluoride, difluoro(fluorosulfonyl)-

CAS RN

677-67-8
Record name 2,2-Difluoro-2-(fluorosulfonyl)acetyl fluoride
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Record name Acetyl fluoride, 2,2-difluoro-2-(fluorosulfonyl)-
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Record name Acetyl fluoride, 2,2-difluoro-2-(fluorosulfonyl)-
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Record name Difluoro(fluorosulphonyl)acetyl fluoride
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Record name Difluoro(fluorosulphonyl)acetyl fluoride
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